molecular formula C19H24ClN3 B5719350 (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine

(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine

Cat. No. B5719350
M. Wt: 329.9 g/mol
InChI Key: OCWPPXMDKKWARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized by Pfizer in the early 1990s and has since been used in scientific research to study the role of CRF in stress-related disorders.

Mechanism of Action

(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine acts as a competitive antagonist at the CRF receptor, blocking the binding of CRF and preventing its activation of the HPA axis. This leads to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine in lab experiments is that it is a selective antagonist of the CRF receptor, which allows for more precise manipulation of the CRF system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine. One direction is to further explore its potential as a treatment for anxiety disorders and addiction. Another direction is to investigate its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is potential for the development of new drugs based on the structure of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine that may have improved solubility and other desirable properties.

Synthesis Methods

The synthesis of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine involves several steps, including the reaction of 2-chlorobenzylamine with piperazine, followed by the reaction of the resulting compound with 4-bromobenzaldehyde. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine.

Scientific Research Applications

(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been used in scientific research to study the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has been shown to block the effects of CRF on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

properties

IUPAC Name

4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3/c1-21(2)17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)19-6-4-3-5-18(19)20/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWPPXMDKKWARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262390

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